1,2,3,4,5,6-Hexabromociclohexano

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Flame Retardant Applications

Overview:

1,2,3,4,5,6-Hexabromocyclohexane is primarily used as a flame retardant in various materials due to its effectiveness in reducing flammability. Its chemical structure allows it to disrupt combustion processes.

Key Applications:

- Textiles: HBC is incorporated into textiles to enhance fire resistance. Studies have shown that textiles treated with HBC exhibit significantly lower flammability compared to untreated fabrics.

- Plastics and Polymers: It is used in the production of plastics and polymers to meet safety standards for fire resistance. HBC helps in achieving compliance with regulations such as those set by Underwriters Laboratories (UL) and the National Fire Protection Association (NFPA).

Toxicological Research

Overview:

Research into the toxicological effects of HBC has been extensive due to its potential health implications. Studies focus on its endocrine-disrupting properties and other adverse health effects.

Findings:

- Endocrine Disruption: HBC has been implicated as an endocrine disruptor. Research indicates that exposure to HBC can lead to alterations in hormone levels and reproductive health issues in animal models .

- Neurotoxicity: Animal studies have demonstrated that HBC exposure may result in neurotoxic effects, including behavioral changes and developmental delays in offspring .

- Cancer Risk: Epidemiological studies have suggested a potential link between HBC exposure and increased risks of certain cancers, such as non-Hodgkin lymphoma .

Environmental Impact Studies

Overview:

HBC's persistence in the environment raises concerns about its ecological impact. Research focuses on its bioaccumulation and effects on wildlife.

Key Findings:

- Bioaccumulation: Studies have shown that HBC can accumulate in the tissues of aquatic organisms, leading to potential toxicity at higher trophic levels .

- Impact on Aquatic Life: Research indicates that HBC can disrupt endocrine functions in fish species, affecting reproduction and growth rates .

- Soil Contamination: Investigations into soil samples have revealed the presence of HBC in agricultural areas where brominated flame retardants are used, raising concerns about soil health and food safety .

Case Studies

Mecanismo De Acción

El 1,2,3,4,5,6-hexabromociclohexano ejerce sus efectos inhibiendo la autofosforilación de la tirosina quinasa JAK2. Esta inhibición se produce a través de la unión directa del compuesto al dominio quinasa de JAK2, evitando su activación y las vías de señalización posteriores. La inhibición de JAK2 afecta a diversos procesos celulares, incluyendo el crecimiento celular, la diferenciación y las respuestas inmunitarias .

Análisis Bioquímico

Biochemical Properties

1,2,3,4,5,6-Hexabromocyclohexane interacts with the kinase domain of JAK2 . It binds directly to a pocket within this domain and inhibits autophosphorylation . This interaction is crucial in biochemical reactions involving JAK2.

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1,2,3,4,5,6-Hexabromocyclohexane exerts its effects at the molecular level through binding interactions with biomolecules, specifically JAK2 . It inhibits the autophosphorylation of JAK2, leading to changes in gene expression.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1,2,3,4,5,6-hexabromociclohexano se puede sintetizar mediante la bromación del ciclohexano. La reacción típicamente implica el uso de bromo (Br₂) en presencia de un catalizador como el hierro (Fe) o el bromuro de aluminio (AlBr₃). La reacción se lleva a cabo bajo condiciones controladas para asegurar la bromación completa del anillo de ciclohexano .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para lograr altos rendimientos y pureza. El compuesto se purifica entonces mediante recristalización u otros métodos adecuados para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1,2,3,4,5,6-hexabromociclohexano experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: Los átomos de bromo en el compuesto pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reacciones de reducción: El compuesto puede reducirse para formar derivados menos bromados.

Reacciones de oxidación: En ciertas condiciones, el compuesto puede sufrir oxidación para formar productos de mayor estado de oxidación.

Reactivos y condiciones comunes:

Sustitución nucleófila: Los reactivos comunes incluyen hidróxido de sodio (NaOH) o hidróxido de potasio (KOH) en un medio acuoso o alcohólico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Oxidación: Se emplean agentes oxidantes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).

Productos principales:

Sustitución: Los productos incluyen varios ciclohexanos sustituidos dependiendo del nucleófilo utilizado.

Reducción: Los productos incluyen ciclohexanos parcialmente bromados.

Oxidación: Los productos incluyen derivados de ciclohexano con estados de oxidación más altos.

Comparación Con Compuestos Similares

Compuestos similares:

1,2,3,4,5,6-Hexaclorociclohexano: Similar en estructura, pero contiene átomos de cloro en lugar de bromo.

1,2,3,4,5,6-Hexaiodociclohexano: Contiene átomos de yodo en lugar de bromo.

1,2,3,4,5,6-Hexafluorociclohexano: Contiene átomos de flúor en lugar de bromo.

Singularidad: El 1,2,3,4,5,6-hexabromociclohexano es único debido a su potente inhibición de la autofosforilación de la tirosina quinasa JAK2. Esta actividad específica lo convierte en una herramienta valiosa en la investigación bioquímica y el desarrollo terapéutico. La presencia de átomos de bromo también confiere propiedades químicas distintas en comparación con sus análogos halogenados .

Actividad Biológica

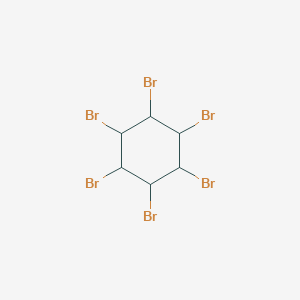

1,2,3,4,5,6-Hexabromocyclohexane (HBC) is a polybrominated compound that has garnered attention due to its widespread use as a flame retardant and its potential toxicological effects. Understanding the biological activity of HBC is crucial for assessing its environmental impact and health risks.

Chemical Structure and Properties

HBC is a brominated derivative of cyclohexane, characterized by the presence of six bromine atoms attached to the cyclohexane ring. This structure contributes to its lipophilicity and persistence in the environment.

Biological Activity Overview

The biological activity of HBC can be categorized into several key areas:

- Toxicity : HBC has been shown to exhibit various toxic effects in laboratory studies. It can induce oxidative stress and disrupt endocrine functions in exposed organisms.

- Carcinogenic Potential : Studies indicate that HBC may have carcinogenic properties, particularly in relation to liver and immune system tumors in animal models.

- Neurotoxicity : HBC exposure has been linked to neurotoxic effects, including alterations in behavior and neurological function.

1. Toxicity Studies

Research indicates that HBC exposure can lead to significant health effects in various animal models:

- Liver Toxicity : Increased liver weights and serum enzyme levels indicative of hepatocellular injury have been observed in rats following exposure to HBC. Histopathological examinations revealed vacuolar degeneration and necrosis in liver tissues (ATSDR) .

- Neurological Effects : Behavioral changes such as decreased motor activity and altered gait were noted in rats after oral administration of HBC. Neurobehavioral tests indicated potential impacts on cognition and memory (EPA) .

2. Carcinogenic Studies

HBC has been implicated in tumorigenesis:

Case Study 1: Liver Tumor Induction

A study involving dietary administration of technical-grade hexachlorocyclohexane demonstrated the induction of liver tumors in both male and female mice. The findings highlighted the role of HBC as a potential carcinogen due to its structural similarity to other known carcinogens (Kashyap et al., 1979) .

Case Study 2: Neurobehavioral Impacts

In a controlled study on rats exposed to HBC via oral routes, significant alterations in behavior were observed. The study reported increased incidences of seizures and convulsions alongside changes in motor activity patterns (Srivastava et al., 2019) .

Summary of Research Findings

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexabromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQZKISCBJKVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052687 | |

| Record name | Benzene hexabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-91-8 | |

| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1837-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene hexabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,3,4,5,6-Hexabromocyclohexane interact with biological systems?

A1: Research indicates that 1,2,3,4,5,6-Hexabromocyclohexane acts as a small molecule inhibitor of Jak2 tyrosine kinase autophosphorylation [, ]. This inhibition was observed to be both time- and concentration-dependent []. Furthermore, studies in rainbow trout hepatocytes suggest that 1,2,3,4,5,6-Hexabromocyclohexane's inhibition of JAK2 impacts downstream signaling pathways, including ERK, PI3K/Akt, and STAT, ultimately affecting GH-stimulated IGF-1 synthesis and secretion [].

Q2: What is known about the structural characteristics of 1,2,3,4,5,6-Hexabromocyclohexane?

A2: 1,2,3,4,5,6-Hexabromocyclohexane, also known as 'α-benzene hexabromide', has been analyzed using X-ray crystal structure determination at 130 K and NMR analysis []. This research provides insights into its molecular geometry and atomic arrangement.

Q3: Has 1,2,3,4,5,6-Hexabromocyclohexane demonstrated any catalytic properties?

A3: While 1,2,3,4,5,6-Hexabromocyclohexane has been identified as a Jak2 inhibitor, the available research does not delve into its potential catalytic properties [, , ]. Further investigation would be needed to explore this aspect.

Q4: How was 1,2,3,4,5,6-Hexabromocyclohexane identified as a potential Jak2 inhibitor?

A4: Researchers utilized computational chemistry and modeling techniques to identify 1,2,3,4,5,6-Hexabromocyclohexane as a potential Jak2 inhibitor. They constructed a homology model of the Jak2 kinase domain and employed the DOCK program to screen a library of 6451 compounds [, ]. This in silico screening identified 1,2,3,4,5,6-Hexabromocyclohexane as a promising candidate, which was later validated through in vitro experiments.

Q5: What are the potential implications of 1,2,3,4,5,6-Hexabromocyclohexane's inhibitory activity on Jak2?

A5: Given the role of Jak2 in various cellular processes, including growth hormone signaling and immune responses, the identification of 1,2,3,4,5,6-Hexabromocyclohexane as a Jak2 inhibitor holds potential research implications [, , ]. Further investigations could explore its use as a tool to dissect Jak2-dependent signaling pathways or as a lead compound for the development of novel therapeutics targeting Jak2-associated pathologies.

Q6: Are there any known environmental concerns related to 1,2,3,4,5,6-Hexabromocyclohexane?

A6: While the provided research focuses primarily on the biochemical aspects of 1,2,3,4,5,6-Hexabromocyclohexane, it is crucial to consider its potential environmental impact [, , , ]. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental consequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.